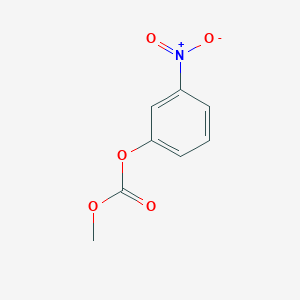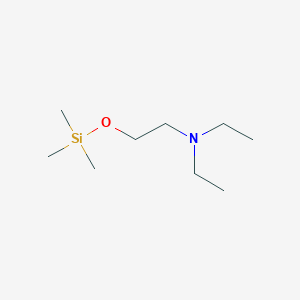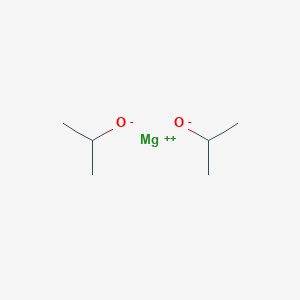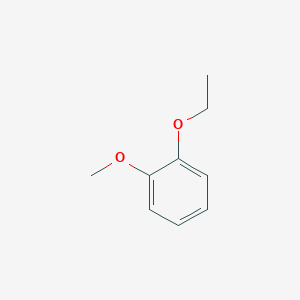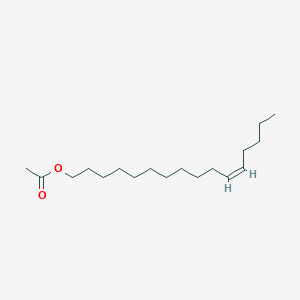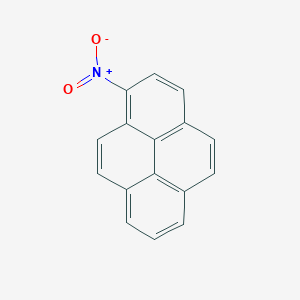
1-Nitropyrene
Vue d'ensemble
Description
1-Nitropyrene is a direct-acting mutagenic component found in diesel exhaust and ambient air particulates, recognized as a major nitroarene produced from incomplete combustion. It has been classified as a Group 2B carcinogen, indicating its potential to cause cancer in humans. Studies have shown that this compound can induce tumors and pro-inflammatory signals in various biological systems .
Synthesis Analysis
The synthesis of this compound derivatives, particularly those resulting from oxidation at the K-regions, has been described in the literature. The reaction of this compound with osmium tetroxide (OsO4) leads to the formation of cis-dihydrodiols, which can be further oxidized to diones and mutagenic lactones. These synthetic pathways are crucial for understanding the metabolic activation and mutagenicity of this compound .
Molecular Structure Analysis
This compound's molecular structure allows for interactions with solvent molecules, which can be observed through changes in its absorption and fluorescence properties. The presence of a low energy triplet state has been identified, which decays at rates dependent on the solvent polarity. This triplet state is reactive and can form photoproducts such as 1-hydroxypyrene .
Chemical Reactions Analysis
This compound undergoes both oxidative and reductive metabolism. Oxidative metabolism leads to the formation of various hydroxylated metabolites and diones, while reductive metabolism results in the formation of DNA adducts. The oxidative metabolites can be further reduced to DNA-binding derivatives, which may be significant in vivo where this compound is readily oxidized . Additionally, the photophysics and photochemistry of this compound have been studied, revealing its potential to form reactive species upon exposure to light .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated in various contexts. For instance, its stability under exposure to atmospheric pollutants like ozone, sulfur dioxide, and nitrogen dioxide has been examined, showing no evidence for chemical reactions under certain conditions . Moreover, methods have been developed for the quantitation of this compound in environmental samples, such as vehicle exhaust particulate extracts, using gas chromatography with electron capture detection . However, this compound has been found to decompose during gas chromatographic-mass spectrometric analysis, complicating the detection and quantification of this compound in air particulate and fly-ash samples .
Applications De Recherche Scientifique
Science de l'environnement : Remédiation des sols
Le 1-nitropyrene, un hydrocarbure aromatique polycyclique nitré (nHAP), est connu pour sa persistance et sa toxicité dans l'environnement. Des recherches ont exploré sa remédiation à partir de sols contaminés, utilisant des méthodes telles que la dégradation biologique, l'adsorption physique et la réduction chimique . Par exemple, le fer zéro-valent a démontré son efficacité dans la réduction de la mutagénicité et de la cancérogénicité du this compound en le convertissant en composés moins nocifs .
Évaluation des risques pour la santé
Dans le domaine de la toxicologie, le this compound sert de marqueur pour évaluer les risques pour la santé liés à l'exposition aux gaz d'échappement des moteurs diesel et à d'autres sources de pollution . Des études ont identifié les enzymes clés et les voies métaboliques impliquées dans sa biotransformation, mettant en évidence les risques potentiels qu'il représente pour le système gastro-intestinal et les poumons en raison de ses métabolites électrophile .
Chimie analytique
Les propriétés de fluorescence uniques du this compound lors de l'irradiation lumineuse ont été utilisées en chimie analytique pour une détection sensible. Cette caractéristique est particulièrement avantageuse en chromatographie liquide haute performance avec détection de fluorescence, permettant la quantification des nitroarènes dans les échantillons environnementaux .
Pharmacologie
Bien que les applications directes en pharmacologie ne soient pas largement documentées, l'étude du métabolisme du this compound est cruciale pour comprendre sa pharmacocinétique et ses interactions médicamenteuses potentielles, en particulier compte tenu de sa présence dans l'environnement et de son potentiel d'exposition humaine .
Biochimie
Biochimiquement, le this compound est un sujet d'intérêt en raison de son interaction avec l'ADN et du stress oxydatif qu'il peut induire. Comprendre ses voies biochimiques est essentiel pour développer des stratégies d'atténuation de ses effets sur la santé humaine .
Stress oxydatif et réponse cellulaire
L'exposition au this compound a été associée à une augmentation du stress oxydatif dans le corps humain. Les recherches dans ce domaine se concentrent sur les mécanismes par lesquels le this compound induit des dommages oxydatifs à l'ADN et sur la réponse cellulaire de l'organisme à ces facteurs de stress .
Mécanisme D'action
Target of Action
1-Nitropyrene (1-NP) is a derivative of polycyclic aromatic hydrocarbons (PAHs) and its primary targets are the cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1 . These enzymes play a crucial role in the metabolism of 1-NP, as they have lower binding affinities to 1-NP than other CYPs .
Mode of Action
The interaction of 1-NP with its targets, CYP 2A13 and CYP 2E1, leads to the metabolism of 1-NP through two main pathways: epoxidation and hydroxylation . The epoxidation pathway has a lower energy barrier, making it the more favored route . The major products of this pathway are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, formed through electrophilic addition .
Biochemical Pathways
The biochemical pathways affected by 1-NP involve the metabolism of the compound by CYPs through epoxidation and hydroxylation . The major metabolites produced through these pathways are 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene . These metabolites can cause various downstream effects, including an increased risk of DNA binding due to the electrophilicity of the epoxides .
Pharmacokinetics
The pharmacokinetics of 1-NP are largely determined by its metabolism by CYPs. The lower binding affinities of CYP 2A13 and CYP 2E1 to 1-NP facilitate its metabolism, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of 1-NP’s action are primarily related to its potential toxicity. Both 1-NP and its four major metabolites can cause adverse effects on the gastrointestinal system and lungs . The electrophilicity of the epoxide metabolites increases the risk of them binding to DNA, which can lead to mutations and potentially cancer .
Action Environment
1-NP is a by-product of combustion and is predominantly emitted from diesel engines . It is present in various environmental matrices, including atmospheric particulate matter, water, and food . Therefore, environmental factors such as air quality and diet can influence the exposure to 1-NP, thereby affecting its action, efficacy, and stability. Furthermore, nitro-PAHs, including 1-NP, are introduced into the human body through inhalation and ingestion, exposing the general population to their harmful effects .
Safety and Hazards
Orientations Futures
Future research directions include focusing on the general chemistry of nitroreduction, the enzymes responsible, the reduction of xenobiotic substrates, the regulation of nitroreductases, the ability of nitrocompounds to form DNA adducts and act as mutagens . Another area of interest is the remediation of 1-Nitropyrene in contaminated soil .
Analyse Biochimique
Biochemical Properties
1-Nitropyrene interacts with cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1, which are key enzyme isoforms involved in its metabolism . These enzymes metabolize this compound through epoxidation and hydroxylation pathways .
Cellular Effects
This compound can induce oxidative DNA damage by generating reactive oxygen species (ROS) in cultured human lung epithelial cells . It also influences the Wnt/β-catenin signaling pathway .
Molecular Mechanism
This compound is metabolized by CYPs through epoxidation and hydroxylation pathways . The major products of these reactions are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene through electrophilic addition, and 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene through hydroxylation .
Temporal Effects in Laboratory Settings
The effects of this compound demonstrate biphasic elimination kinetics from the blood, with half-lives of 0.3 and 1.8 days and a distribution volume of 74 ml .
Dosage Effects in Animal Models
In animal models, the mutagenic pattern of excreted urine of orally and intraperitoneally exposed rats was tested by the Ames mutagenicity assay . The characteristics of detected mutagenicity proved to be different in the two routes of exposure .
Metabolic Pathways
This compound is involved in metabolic pathways that include both nitroreduction and ring-oxidation . These pathways are important for the in vivo metabolic activation of this compound .
Transport and Distribution
This compound and its metabolites cross the placenta and accumulate in the fetuses and amniotic fluid . They also accumulate in suckling neonates when their dams are administered this compound by gavage .
Subcellular Localization
Some studies suggest a higher degree of translocation of L-DNase II from the cytosol to the nucleus after exposure to this compound .
Propriétés
IUPAC Name |
1-nitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPDGCPYIVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020983 | |
| Record name | 1-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold solid; [MSDSonline] | |
| Record name | 1-Nitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2911 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |
| Record name | 1-NITROPYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | 1-Nitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2911 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |
| Record name | 1-NITROPYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles or prisms from ethanol | |
CAS RN |
5522-43-0, 63021-86-3 | |
| Record name | 1-Nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5522-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NITROPYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrene, 1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1665I8Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-NITROPYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C | |
| Record name | 1-NITROPYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

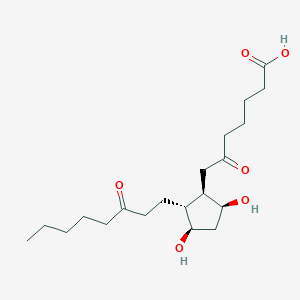
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
